molecular formula C7H4F2I2O B14044893 1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene

1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14044893
M. Wt: 395.91 g/mol
InChI Key: WSKVCXLTJMXQSA-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique substitution pattern: two iodine atoms at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy group (-OCH₂F) at position 4. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-4-(fluoromethoxy)-2,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(9)6(10)7(5)11/h1-2H,3H2

InChI Key

WSKVCXLTJMXQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)I)I)F

Origin of Product

United States

Chemical Reactions Analysis

1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene depends on its specific applicationThe pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The diiodo groups in the target compound create significant steric hindrance, reducing reactivity in nucleophilic substitution compared to smaller halogens (e.g., bromine in 2-bromo-4-chloro-6-nitrotoluene) .
  • Electronic Effects : The fluoromethoxy group (-OCH₂F) is more electron-withdrawing than a simple methoxy (-OCH₃) group due to fluorine’s electronegativity, influencing aromatic electrophilic substitution patterns .

Stability and Handling

  • The diiodo-fluoro compound is expected to exhibit greater thermal stability than diamine analogs (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine), which require immediate use after synthesis to prevent oxidation .

Biological Activity

1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is an aromatic compound characterized by its unique structural features, including two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its biological activity.

  • Molecular Formula: C7H4F3I2O
  • Molecular Weight: 367.91 g/mol

The presence of multiple halogen substituents contributes to its chemical reactivity, making it a versatile intermediate for synthesizing more complex organic molecules.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. The presence of iodine and fluorine is known to enhance the bioactivity of such compounds against various bacterial strains.

  • Case Study: A study evaluating the antimicrobial efficacy of halogenated compounds found that derivatives similar to this compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of microbial cell membranes due to the lipophilic nature of the compound.

Cytotoxic Effects

In vitro studies have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells.

  • Research Findings: A comparative analysis with other halogenated compounds revealed that this compound had a higher cytotoxic effect on cancer cell lines such as HeLa and MCF-7 compared to non-halogenated analogs. This suggests that the halogen substituents play a crucial role in enhancing biological activity .

Comparison with Related Compounds

To understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Iodo-2-fluoro-4-methoxybenzeneCHFIContains methoxy instead of fluoromethoxy
1,2-Dibromo-3-fluorobenzeneCHBrFLacks fluoromethoxy group; different halogens
1-Bromo-3-fluoro-6-(fluoromethoxy)benzeneCHFBrOContains bromine instead of iodine; similar functional group
1-Fluoro-2,4-diiodobenzeneCHFIDifferent positional isomers; lacks fluoromethoxy

The unique combination of substituents in this compound contributes to its enhanced reactivity and potential biological applications.

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